N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride
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Overview
Description
N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its ability to form stable complexes with metal ions and its inhibitory effects on certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The resulting product is then treated with a chlorinating agent, such as thionyl chloride, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and hydroxyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions and as an inhibitor for various enzymes.
Biology: Studied for its effects on enzyme activity and protein structure.
Medicine: Investigated for its potential antiviral, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the synthesis of other chemical compounds and as a reducing agent in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to metal ions and form stable complexes. This chelating action can inhibit the activity of metal-dependent enzymes by sequestering the metal ions required for their function. Additionally, the compound can interact with proteins and other molecules, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- Naphthalene derivatives
- Fluorene derivatives
Uniqueness
N-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbimidoyl chloride is unique due to its specific structure, which allows it to form stable complexes with metal ions and inhibit a wide range of enzymes. This makes it particularly valuable in research applications where metal ion interactions and enzyme inhibition are of interest .
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
(6Z)-N-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboximidoyl chloride |
InChI |
InChI=1S/C9H8ClNO3/c10-9(11-12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,12H,3-4H2/b11-9- |
InChI Key |
WZPOFCGUMPHVSL-LUAWRHEFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=N/O)/Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=NO)Cl |
Origin of Product |
United States |
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